N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a pyridine ring, an indazole ring, and a benzo[c][1,2,5]thiadiazole ring . The benzo[c][1,2,5]thiadiazole ring is recognized to possess potent pharmacological activities, including anticancer potential .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyridine ring, an indazole ring, and a benzo[c][1,2,5]thiadiazole ring . The benzo[c][1,2,5]thiadiazole ring is electron-deficient, which allows it to interact strongly with biological targets .Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Activity
Compounds similar to N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been used in the synthesis of various heterocycles. For instance, derivatives involving thiadiazole moiety have demonstrated insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antibacterial and Antifungal Activities
Some derivatives structurally related to this compound exhibit antibacterial and antifungal activities. Research has found that specific benzamide derivatives with a thiadiazole structure showed effectiveness against both gram-positive and gram-negative bacteria and various fungi (Patel & Patel, 2015).
Antiproliferative Properties
Derivatives of benzamides, similar in structure to the compound , have been synthesized and evaluated for antiproliferative activity. Compounds with the indazole nucleus have shown significant activity against human lung carcinoma cells, suggesting their potential use in cancer research (Raffa et al., 2019).
Applications in Antiulcer Agents
In the search for new antiulcer agents, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized. These compounds demonstrated cytoprotective properties in models of gastric ulcers, indicating potential therapeutic applications (Starrett et al., 1989).
Anticancer Activities
Certain tetrahydrothieno-pyridine derivatives, related to the compound of interest, have been explored for various pharmacological activities, including anticancer properties. These studies suggest a wide range of potential applications in pharmaceutical research (Rao et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-21(15-5-6-17-18(13-15)26-29-25-17)23-11-12-27-19-4-2-1-3-16(19)20(24-27)14-7-9-22-10-8-14/h5-10,13H,1-4,11-12H2,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRIROIMNPQXCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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